molecular formula C5H9ClO2 B1600265 Tert-butyl Chloroformate CAS No. 24608-52-4

Tert-butyl Chloroformate

Cat. No.: B1600265
CAS No.: 24608-52-4
M. Wt: 136.58 g/mol
InChI Key: UJJDEOLXODWCGK-UHFFFAOYSA-N
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Description

Tert-butyl chloroformate: is an organic compound with the chemical formula C₅H₉ClO₂ . It is a colorless to yellow liquid with a pungent odor. This compound is commonly used in organic synthesis, particularly in the preparation of carbamates and as a reagent for introducing the tert-butoxycarbonyl (Boc) protecting group in amino acids and peptides .

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Reaction with Phosgene: Tert-butyl chloroformate can be synthesized by reacting tert-butyl alcohol with phosgene in the presence of a base such as pyridine.

    Reaction with Chloroformic Acid: Another method involves the reaction of tert-butyl alcohol with chloroformic acid.

Industrial Production Methods: Industrial production of this compound generally follows the phosgene route due to its efficiency and scalability. The process involves careful handling of phosgene, a toxic and hazardous gas, under controlled conditions to ensure safety and high yield .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

    Carbamates: Formed from reactions with amines.

    Carbonate Esters: Formed from reactions with alcohols.

    Tert-butyl Alcohol: Formed from hydrolysis.

Mechanism of Action

Mechanism: Tert-butyl chloroformate reacts with nucleophiles such as amines and alcohols through a nucleophilic substitution mechanism. The carbonyl carbon in this compound is electrophilic, making it susceptible to attack by nucleophiles. The reaction typically proceeds via the formation of a tetrahedral intermediate, followed by the elimination of hydrogen chloride .

Molecular Targets and Pathways:

Comparison with Similar Compounds

Uniqueness: Tert-butyl chloroformate is unique due to its ability to introduce the tert-butoxycarbonyl (Boc) protecting group, which is widely used in peptide synthesis. This protecting group is stable under acidic conditions but can be removed under mild basic conditions, making it highly versatile in organic synthesis .

Properties

IUPAC Name

tert-butyl carbonochloridate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9ClO2/c1-5(2,3)8-4(6)7/h1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJJDEOLXODWCGK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90432775
Record name Tert-butyl Chloroformate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90432775
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

136.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24608-52-4
Record name Tert-butyl Chloroformate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90432775
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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